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Compound of Interest

3-chloro-N-(4-
Compound Name:

morpholinophenyl)propanamide
CAS No.: 250714-83-1

Cat. No.: B1272526

Get Quote

Executive Summary & Chemical Identity

Target Analyte: 3-chloro-N-(4-morpholinophenyl)propanamide CAS Registry Number:Not
widely indexed,; structurally related to CAS 19313-87-2 (Methoxy analog) Molecular Formula:
C13H17CIN202 Molecular Weight: 268.74 g/mol Role: Synthetic intermediate; Potential Process-
Related Impurity (PRI) in the manufacture of Factor Xa inhibitors.[1]

This guide details the structural elucidation of the title compound using a multi-modal
spectroscopic approach. The analysis focuses on distinguishing this specific propanamide
derivative from its non-chlorinated precursors and hydrolysis byproducts.[1]

UV-Vis Spectroscopy: Electronic Transitions

While UV-Vis is non-specific for structural elucidation, it is the primary detector for HPLC purity
assays.[1]

» Solvent: Methanol or Acetonitrile.[1]
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o Chromophores: The molecule contains a para-substituted aniline system conjugated with the
morpholine nitrogen lone pair, though the amide linkage breaks the conjugation to the alkyl
chain.[1]

o Key Transitions:

o 1 (~245-255 nm):

transition of the benzene ring (B-band), bathochromically shifted due to the auxochromic
effect of the morpholine nitrogen.[1]

o 2 (~280-290 nm):
transition involving the amide carbonyl and the morpholine oxygen lone pairs.[1]

Method Development Note: For HPLC-UV detection, 254 nm is the optimal wavelength for
maximizing sensitivity while minimizing solvent cutoff interference.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the "fingerprint” verification of the functional groups, specifically
confirming the integrity of the alkyl chloride and the amide linkage.[1]

Table 1: Diagnostic IR Band Assighments
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) Wavenumber . .
Functional Group ( 1 Intensity Mode Description
cm-
) ) N-H stretching (trans-
Amide N-H 3280 — 3320 Medium, Sharp ]
amide geometry).[1]
] C(sp?)—H stretching of
C-H (Aromatic) 3050 — 3100 Weak )
the phenyl ring.[1]
C(sp?3)—H stretching
C-H (Aliphatic) 2850 — 2960 Medium (Morpholine & Propyl

chain).[1]

C=0 stretching;
Amide | (C=0) 1655 — 1685 Strong diagnostic for

secondary amides.[1]

N-H bending coupled

Amide Il 1510 - 1550 Strong ) )
with C-N stretching.[1]
Asymmetric stretching
C-O-C (Ether) 1100 - 1120 Strong of the morpholine ring.

[1]

C-Cl stretching
C-Cl 650 — 750 Medium (terminal alkyl
chloride).[1]

Technical Insight: The presence of the C-Cl band in the fingerprint region (600-800 cm~?) is the
primary differentiator between the target molecule and its hydrolyzed analog (3-hydroxy
derivative) or the acrylamide elimination product.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[1] The molecule exhibits a distinct
separation between the aromatic/heterocyclic region and the aliphatic chloro-propyl chain.

'H NMR Analysis (400 MHz, DMSO-de)
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The spectrum is characterized by a para-substituted aromatic system (AA'BB') and two distinct
aliphatic regions.[1]

Predicted Chemical Shifts & Multiplicity:

9.80 (s, 1H): Amide NH.[1] Downfield shift due to H-bonding and anisotropy of the carbonyl.

7.45 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the amide group (AA'BB' system).[1]

6.90 (d, J=9.0 Hz, 2H): Aromatic protons ortho to the morpholine ring.[1] Upfield shift due to
the electron-donating resonance of the morpholine nitrogen.

3.85 (t, J=6.5 Hz, 2H): Chloromethyl protons (CI-CH2-CHz2-).[1] Deshielded by the
electronegative chlorine.[1]

3.72 (t, J=4.8 Hz, 4H): Morpholine ether protons (-CH2-O-CHz-).[1]

3.05 (t, J=4.8 Hz, 4H): Morpholine amine protons (-CH2-N-CH3z-).[1]

2.75 (t, J=6.5 Hz, 2H): Methylene protons alpha to carbonyl (-CO-CH3z-).[1]

13C NMR Analysis (100 MHz, DMSO-de)
Carbonyl (C=0): ~168 ppm.[1]

e Aromatic C-N (Amide side): ~132 ppm.[1]

e Aromatic C-N (Morpholine side): ~148 ppm.[1]
e Aromatic CH: ~120 ppm and ~115 ppm.[1]

e Morpholine C-O: ~66 ppm.[1]

e Morpholine C-N: ~49 ppm.[1]

e Alkyl C-Cl: ~41 ppm.[1][2]

o Alkyl Alpha-C: ~39 ppm.[1][2]

Mass Spectrometry (MS)
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Mass spectrometry is essential for impurity profiling, particularly for identifying the characteristic
chlorine isotope pattern.[1]

lonization Mode: ESI+ (Electrospray lonization, Positive
Mode)[1]

e Molecular lon [M+H]*: m/z 269.1[1]

 |sotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio
between the [M+H]* (269.[1]1) and [M+H+2]* (271.[1]1) peaks.[1][3][4][5] This is the
"smoking gun" for confirming the presence of the halogen.[1]

Fragmentation Pathway (MS/MS)[1]

e Precursor: m/z 269.1[1]

¢ Loss of HCI: Transition to m/z 233.1 (Formation of the acrylamide derivative via elimination).

[1]

e Morpholine Ring Cleavage: Loss of C2H40O neutral fragment is common in morpholine
derivatives.[1]

e Diagnostic Fragment: m/z 177 (4-morpholinoaniline cation), formed by the cleavage of the
amide bond.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of 3-chloro-N-(4-
morpholinophenyl)propanamide during process development.
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Crude Reaction Mixture

HPLC-UV (254 nm)
Separation of Components

l

Peak Isolation
(Target RT)

l

MS (ESI+)
Check m/z 269 & 271

Isotope Ratio 3:1?

No (Ratio != 3:1)

1H NMR (DMSO-d6) Identify as Impurity
Check AA'BB' & Triplets (Des-chloro or Acrylamide)

FT-IR
Check 1660 cm-1 (Amide)
& 700 cm-1 (C-ClI)

Confirmed Identity:
3-chloro-N-(4-morpholinophenyl)propanamide

Click to download full resolution via product page

Figure 1: Analytical decision matrix for the structural confirmation of the target
chloropropanamide intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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